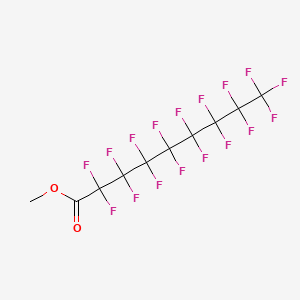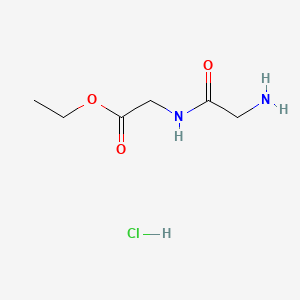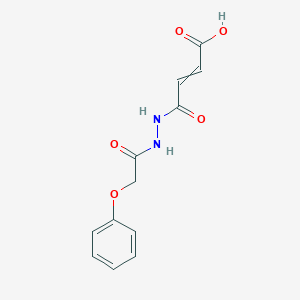
6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
The compound "6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks for the synthesis of pharmaceuticals. The presence of a piperazine ring attached to the quinoline nucleus suggests potential biological activity, as piperazine derivatives are commonly found in drugs with various therapeutic applications .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-(piperazin-1-yl) quinoline derivatives has been described as starting from 2-haloquinolines and anilides, which undergo various reactions such as alkylation, arylation, acylation, and reductive amination . Another approach involves the use of piperazinyl and morpholino amides with phosphorous oxychloride and condensation with O-formyl acetanilides to synthesize trisubstituted quinolines . These methods highlight the versatility in the synthetic routes available for quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the asymmetric unit of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, contains two independent molecules with the piperazine ring adopting a chair conformation. The dihedral angles between the rings in the molecules indicate the spatial arrangement of the substituents, which can affect the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for further functionalization of the molecule. For example, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones involves regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative followed by intramolecular nucleophilic displacement cyclization reaction . Electrochemical studies have also been conducted on quinoline derivatives, suggesting mechanisms for the reduction of these compounds and highlighting the role of resonance isomerism and intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a piperazine ring can affect the compound's basicity, solubility, and ability to form hydrogen bonds. The introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The photochemistry of quinoline derivatives, such as ciprofloxacin, has been studied, revealing low-efficiency substitution reactions and photostability under certain conditions . These properties are crucial for the development of quinoline-based drugs, as they determine the compound's behavior in biological systems and its suitability for therapeutic use.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
- Fragment-Based Design of H4 Receptor-Ligands with Anti-Inflammatory Properties: A study by Smits et al. (2008) involved the design, synthesis, and evaluation of compounds targeting the human histamine H4 receptor (H4R), leading to the identification of potent H4R ligands with significant anti-inflammatory properties in vivo. This work highlights the potential of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline derivatives in developing anti-inflammatory drugs (Smits et al., 2008).
Antimicrobial Activity
- Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents: Patel et al. (2012) synthesized a series of thiazolidinone derivatives, which included a compound similar to 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline, and evaluated their antimicrobial activity against various bacteria and fungi. This study indicates the compound's potential use as an antimicrobial agent (Patel et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c1-10-2-3-12-11(8-10)13(21-6-4-19-5-7-21)9-14(20-12)15(16,17)18/h2-3,8-9,19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOZLXKYFBVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2N3CCNCC3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379659 | |
| Record name | 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | |
CAS RN |
544429-25-6 | |
| Record name | 6-Methyl-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544429-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)



![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)